N-Des-t-boc-N-2-(1-hydroxy-2-methyl)propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbony N-Des-t-boc-N-2-(1-hydroxy-2-methyl)propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbony
Brand Name: Vulcanchem
CAS No.: 160651-89-8
VCID: VC0019004
InChI: InChI=1S/C49H55Cl6NO19/c1-24-28(70-41(62)35(59)34(26-14-10-8-11-15-26)56-42(63)75-45(3,4)22-57)19-49(66)39(73-40(61)27-16-12-9-13-17-27)37-47(7,38(60)36(33(24)46(49,5)6)72-44(65)68-21-32(51)55-53)29(71-43(64)67-20-31(50)54-52)18-30-48(37,23-69-30)74-25(2)58/h8-17,28-30,34-37,39,57,59,66H,18-23H2,1-7H3,(H,56,63)/t28-,29-,30+,34-,35+,36+,37-,39-,47+,48-,49+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Molecular Formula: C₄₉H₅₅Cl₆NO₁₉
Molecular Weight: 1174.67

N-Des-t-boc-N-2-(1-hydroxy-2-methyl)propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbony

CAS No.: 160651-89-8

Reference Standards

VCID: VC0019004

Molecular Formula: C₄₉H₅₅Cl₆NO₁₉

Molecular Weight: 1174.67

N-Des-t-boc-N-2-(1-hydroxy-2-methyl)propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbony - 160651-89-8

CAS No. 160651-89-8
Product Name N-Des-t-boc-N-2-(1-hydroxy-2-methyl)propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbony
Molecular Formula C₄₉H₅₅Cl₆NO₁₉
Molecular Weight 1174.67
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C49H55Cl6NO19/c1-24-28(70-41(62)35(59)34(26-14-10-8-11-15-26)56-42(63)75-45(3,4)22-57)19-49(66)39(73-40(61)27-16-12-9-13-17-27)37-47(7,38(60)36(33(24)46(49,5)6)72-44(65)68-21-32(51)55-53)29(71-43(64)67-20-31(50)54-52)18-30-48(37,23-69-30)74-25(2)58/h8-17,28-30,34-37,39,57,59,66H,18-23H2,1-7H3,(H,56,63)/t28-,29-,30+,34-,35+,36+,37-,39-,47+,48-,49+/m0/s1
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Synonyms [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid 12b-(Acetyloxy)-12-_x000B_(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo
PubChem Compound 45038953
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator